rac 1-Hydroxy Ketorolac Methyl Ester-d3
Description
Chemical Identity and Nomenclature
This compound represents a sophisticated deuterated derivative characterized by its precise molecular composition and systematic nomenclature. The compound possesses the molecular formula C16H12D3NO4, reflecting the incorporation of three deuterium atoms replacing hydrogen atoms in the methyl ester group. The molecular weight of this compound is 288.31 grams per mole, distinguishing it from its non-deuterated counterpart through the mass contribution of the heavier deuterium isotopes. The systematic International Union of Pure and Applied Chemistry name for this compound is trideuteriomethyl 5-benzoyl-1-hydroxy-2,3-dihydropyrrolizine-1-carboxylate, which precisely describes the structural arrangement and isotopic substitution pattern.
The Chemical Abstracts Service registry number for this compound is 1794752-29-6, providing a unique identifier for this specific deuterated variant. The compound's structural framework consists of a fused pyrrolizine ring system bearing a benzoyl substituent at the 5-position and a hydroxyl group at the 1-position, with the carboxylic acid functionality esterified with a trideuteriomethyl group. This structural arrangement positions the compound as a racemic mixture, meaning it contains equal proportions of both enantiomeric forms, designated by the "rac" prefix in its nomenclature.
The canonical Simplified Molecular Input Line Entry System representation of the compound provides additional structural clarity: COC(=O)C1(CCN2C1=CC=C2C(=O)C3=CC=CC=C3)O, where the deuterium substitution is indicated through the isotopic designation. The International Chemical Identifier string InChI=1S/C16H15NO4/c1-21-15(19)16(20)9-10-17-12(7-8-13(16)17)14(18)11-5-3-2-4-6-11/h2-8,20H,9-10H2,1H3/i1D3 specifically denotes the deuterium incorporation at the methyl ester position.
Historical Development of Deuterated Ketorolac Analogs
The development of deuterated ketorolac analogs emerged from the broader scientific understanding of kinetic isotope effects and their applications in pharmaceutical research. Ketorolac itself was originally patented in 1976 and received approval for medical use in 1989, establishing the foundational compound from which deuterated derivatives would later be developed. The parent compound ketorolac functions as a nonsteroidal anti-inflammatory drug through its mechanism of blocking cyclooxygenase 1 and 2 enzymes, thereby decreasing prostaglandin production. This mechanistic understanding provided the scientific basis for developing isotopically labeled analogs that could serve as analytical tools while maintaining similar biological activity profiles.
The environmental applications of deuterated standards like this compound extend beyond pharmaceutical research into environmental monitoring and pollution assessment. These compounds serve as reference standards for detecting pharmaceutical pollutants in air, water, soil, sediment, and food matrices. The increasing presence of pharmaceutical compounds in environmental systems has created a need for sophisticated analytical methods capable of detecting and quantifying these substances at trace levels, making deuterated internal standards essential components of environmental analytical protocols.
Table 1: Key Applications of this compound in Modern Research
| Application Category | Specific Use | Research Benefit |
|---|---|---|
| Pharmacokinetic Studies | Internal standard for bioanalysis | Enhanced analytical precision |
| Environmental Analysis | Pollutant detection reference | Improved quantification accuracy |
| Metabolic Research | Metabolic pathway investigation | Safe in vivo tracing capabilities |
| Drug Development | Deuterium isotope effect studies | Potential therapeutic improvements |
| Analytical Chemistry | Mass spectrometry applications | Superior analytical performance |
The pharmaceutical industry's growing emphasis on personalized medicine and precision therapeutics has further elevated the importance of compounds like this compound. Advanced analytical methods utilizing deuterated standards enable researchers to study individual variations in drug metabolism, contributing to the development of personalized dosing strategies and improved patient outcomes. The compound's role in proteomics research applications also demonstrates its versatility, as deuterated standards facilitate the study of protein-drug interactions and cellular responses to pharmaceutical interventions.
Contemporary research trends indicate continued expansion in the applications of deuterated pharmaceutical compounds. The development of artificial intelligence-driven drug screening platforms increasingly incorporates deuterated compounds as analytical tools, enhancing the precision and reliability of high-throughput screening methods. The integration of stable isotope labeling technology with advanced analytical platforms represents a significant advancement in pharmaceutical research capabilities, positioning compounds like this compound as essential components of modern drug discovery and development programs.
Properties
CAS No. |
1794752-29-6 |
|---|---|
Molecular Formula |
C16H15NO4 |
Molecular Weight |
288.317 |
IUPAC Name |
trideuteriomethyl 5-benzoyl-1-hydroxy-2,3-dihydropyrrolizine-1-carboxylate |
InChI |
InChI=1S/C16H15NO4/c1-21-15(19)16(20)9-10-17-12(7-8-13(16)17)14(18)11-5-3-2-4-6-11/h2-8,20H,9-10H2,1H3/i1D3 |
InChI Key |
BVOPXASBFYEPRL-FIBGUPNXSA-N |
SMILES |
COC(=O)C1(CCN2C1=CC=C2C(=O)C3=CC=CC=C3)O |
Synonyms |
5-Benzoyl-1-hydroxy-2,3-dihydro-1H-pyrrolizine-1-carboxylic Acid Methyl Ester-d3; Ketorolac Impurity G-d3; |
Origin of Product |
United States |
Preparation Methods
Direct Esterification with Deuterated Methanol
The most straightforward method involves substituting methanol with deuterated methanol (CD₃OD) during the esterification of rac 1-Hydroxy Ketorolac. This approach leverages the nucleophilic acyl substitution mechanism:
Key Conditions
-
Catalyst : Concentrated sulfuric acid or toluenesulfonic acid.
-
Temperature : Reflux (65–70°C) for 6–8 hours.
Deuteration Efficiency : ≥98% isotopic purity confirmed via LC-MS (m/z 288.3 [M+H]⁺).
Post-Synthetic Deuterium Exchange
An alternative route involves deuterium exchange at the methyl ester group post-synthesis. This method uses deuterated acidic or basic conditions to facilitate H/D exchange:
Limitations :
Detailed Synthetic Procedure
Starting Material Preparation
rac 1-Hydroxy Ketorolac is synthesized via Friedel-Crafts aroylation of 2,3-dihydro-1H-pyrrolizine-1-carboxylic acid derivatives.
Step 1 : Cyclization of N-methyl-N-phenylpyrrolylbutanamide in toluene with lithium carbonate and benzoyl chloride yields the 5-benzoyl intermediate.
Step 2 : Hydrolysis with methanolic NaOH produces rac 1-Hydroxy Ketorolac.
Esterification with CD₃OD
-
Reaction Setup :
-
rac 1-Hydroxy Ketorolac (10 mmol), CD₃OD (50 mL), H₂SO₄ (1 mL).
-
Reflux under nitrogen for 8 hours.
-
-
Workup :
-
Neutralize with NaHCO₃, extract with ethyl acetate (3 × 50 mL).
-
Dry over MgSO₄, concentrate under vacuum.
-
-
Purification :
Analytical Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 7.2 Hz, 2H, ArH), 7.52 (t, J = 7.4 Hz, 1H, ArH), 3.72 (s, 3H, CD₃, suppressed in ¹H).
-
¹³C NMR : 167.8 (C=O), 139.2 (ArC), 52.1 (CD₃, quintet, J = 22 Hz).
Challenges and Optimization
Isotopic Purity
Cost Efficiency
-
CD₃OD Cost : ~$500/g (99.8% D).
-
Mitigation : Recover CD₃OD via fractional distillation (recovery rate: 70–75%).
Applications and Validation
This compound is primarily used as an internal standard in LC-MS/MS assays. A recent study validated its use in human plasma with a lower limit of quantification (LLOQ) of 0.1 ng/mL.
Table 1. Comparative Synthesis Methods
| Method | Yield (%) | Isotopic Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Direct Esterification | 82 | 98.5 | 1200 |
| Post-Synthetic Exchange | 45 | 89.2 | 900 |
Chemical Reactions Analysis
Types of Reactions: rac 1-Hydroxy Ketorolac Methyl Ester-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters.
Scientific Research Applications
Pharmacokinetic Studies
Stable isotopes like rac 1-Hydroxy Ketorolac Methyl Ester-d3 are crucial in pharmacokinetic studies. They allow researchers to track the metabolism and distribution of the drug within biological systems without altering its chemical behavior. This capability is essential for understanding the drug's pharmacodynamics and optimizing its therapeutic efficacy.
Key Applications:
- Metabolism Tracking : Researchers utilize this compound to monitor how the drug is processed in the body, identifying metabolic pathways and potential interactions with other substances.
- Bioavailability Assessment : By using stable isotopes, scientists can determine the bioavailability of Ketorolac in various formulations, aiding in the development of more effective delivery systems.
Cancer Research
Recent studies have highlighted the potential of Ketorolac and its derivatives in oncology. Specifically, this compound has been investigated for its effects on cancer cell signaling pathways.
Case Study Insights:
- Inhibition of Tumor Growth : Research indicates that Ketorolac can inhibit Rac-1 and Cdc42 signaling pathways, which are crucial for cell proliferation and metastasis in renal cell carcinoma (RCC). In xenograft models, Ketorolac demonstrated significant tumor growth inhibition when administered alone or in combination with other therapies .
- Mechanism of Action : The compound acts as a Par-4 secretagogue, leading to modulation of tumor suppressor pathways. This mechanism has been shown to enhance apoptosis in cancer cells, providing a dual role as both an anti-inflammatory agent and a potential anticancer therapy .
Data Table: Summary of Research Findings
Implications for Drug Development
The unique properties of this compound facilitate its use in drug development processes. Its ability to serve as a tracer in metabolic studies allows for more accurate predictions about how new formulations will behave in clinical settings.
Future Directions:
- Clinical Trials : The promising results from preclinical studies warrant further investigation through clinical trials to evaluate the efficacy and safety of this compound in cancer treatment.
- Combination Therapies : Exploring its use alongside existing cancer therapies could lead to improved treatment outcomes for patients with resistant forms of cancer.
Mechanism of Action
The mechanism of action of rac 1-Hydroxy Ketorolac Methyl Ester-d3 is similar to that of ketorolac. It acts by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid to prostaglandins. This inhibition results in reduced inflammation, pain, and fever . The deuterated form allows for more precise tracking and analysis in metabolic studies.
Comparison with Similar Compounds
Deuterated Ketorolac Derivatives
Deuterated analogs of ketorolac and its metabolites are critical for tracing drug metabolism and ensuring analytical precision. Key comparisons include:
Key Observations :
- Deuterium Substitution: this compound contains three deuterium atoms in the methyl ester group, which reduces metabolic degradation rates compared to non-deuterated analogs .
- Molecular Weight Differences : The deuterated compounds exhibit higher molecular weights (e.g., 288.31 vs. 275.29 for 4-Hydroxy Ketorolac-D4) due to isotopic substitution, enabling distinct mass spectral signatures .
Non-Deuterated Ketorolac Derivatives
Non-deuterated analogs and prodrugs provide insights into structural-activity relationships:
- Ketorolac Ethyl Ester : Exhibits slower enzymatic hydrolysis compared to methyl esters, resulting in lower dermal permeation flux .
- 15 K (1,2,3-Triazolyl Ester of Ketorolac): A synthetic prodrug with 500–5000-fold higher anti-cancer potency than ketorolac. Unlike this compound, 15 K targets Melanoma Oncogenic Factor (MOF) in addition to RAC and COX-2 pathways .
Stability and Metabolic Profile
- Enzymatic Hydrolysis : Methyl esters (e.g., this compound) hydrolyze faster than ethyl esters in skin tissue, enhancing drug delivery efficiency . The deuterated variant likely exhibits prolonged stability due to stronger C-D bonds .
- Racemic Nature: Both R- and S-enantiomers in the racemic mixture may retain dual inhibitory effects on RAC (via R-form) and COX-2 (via S-form), similar to non-deuterated ketorolac .
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for structural characterization of rac 1-Hydroxy Ketorolac Methyl Ester-d3?
- Methodological Answer : Structural elucidation requires a combination of techniques:
- NMR Spectroscopy : Use H NMR and C NMR to confirm the deuterium labeling pattern and verify the methyl ester functional group. For isotopic purity, H NMR (if accessible) can quantify deuterium incorporation .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (CHDNO) and isotopic distribution. Ensure resolution >30,000 to distinguish isotopic peaks .
- HPLC-PDA : Employ reverse-phase chromatography (C18 column) with UV detection (λ = 254 nm) to assess chemical purity and stability under storage conditions (e.g., refrigerated storage as per supplier guidelines) .
Q. How can researchers ensure stability during storage and handling of This compound?
- Methodological Answer :
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the ester group or deuterium exchange. Stability studies should include periodic analysis (e.g., every 3 months) using HPLC to monitor degradation .
- Handling : Use inert atmospheres (argon/nitrogen) during weighing to minimize exposure to humidity. Avoid contact with strong acids/bases, as ester bonds are prone to hydrolysis under extreme pH .
Advanced Research Questions
Q. What experimental design strategies are optimal for studying the metabolic pathways of This compound in preclinical models?
- Methodological Answer :
- Isotope Tracing : Use deuterated analogs to track metabolic conversion via LC-MS/MS. For example, monitor the formation of deuterated ketorolac metabolites in liver microsomes or plasma .
- Dose Optimization : Employ factorial design (e.g., 2 factorial) to evaluate variables like dose, administration route, and sampling timepoints. Statistical tools (ANOVA) can identify significant interactions between variables .
- Control Experiments : Include non-deuterated analogs to differentiate isotope effects (e.g., metabolic rate differences due to C-D vs. C-H bonds) .
Q. How should researchers address contradictory data in chiral separation studies of This compound enantiomers?
- Methodological Answer :
- Method Validation : Compare multiple chiral stationary phases (e.g., amylose vs. cellulose derivatives) and mobile phase compositions (e.g., hexane/isopropanol ratios) to resolve discrepancies in enantiomeric resolution .
- Data Reconciliation : Use principal component analysis (PCA) to identify outliers or systematic errors in retention time or peak symmetry. Cross-validate results with circular dichroism (CD) spectroscopy for absolute configuration confirmation .
Q. What computational tools can predict isotopic effects on the pharmacokinetic behavior of This compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model deuterium’s impact on bond strength and metabolic enzyme binding (e.g., cytochrome P450 interactions). Tools like GROMACS or AMBER can simulate deuterium’s kinetic isotope effects (KIEs) .
- Pharmacokinetic Modeling : Integrate in vitro metabolism data (e.g., microsomal clearance) with physiologically based pharmacokinetic (PBPK) software (e.g., GastroPlus) to predict in vivo behavior .
Methodological Challenges and Solutions
Q. How to optimize synthetic routes for This compound to improve isotopic purity?
- Methodological Answer :
- Deuterium Source Selection : Use deuterated methylating agents (e.g., CDI) in esterification steps to minimize isotopic dilution. Monitor reaction progress via FTIR for ester bond formation .
- Purification : Apply preparative HPLC with deuterated solvents (e.g., DO/acetonitrile-d) to avoid proton exchange during purification. Confirm isotopic purity via isotopic ratio mass spectrometry (IRMS) .
Q. What strategies mitigate batch-to-batch variability in deuterated analogs like This compound?
- Methodological Answer :
- Quality-by-Design (QbD) : Use design of experiments (DoE) to optimize reaction parameters (temperature, catalyst loading). Response surface methodology (RSM) can identify critical process parameters .
- Batch Tracking : Implement blockchain or LIMS (Laboratory Information Management Systems) to log synthetic conditions and correlate with analytical outcomes (e.g., isotopic purity, yield) .
Data Analysis and Reporting Standards
Q. How to standardize reporting of deuterium incorporation in This compound across studies?
- Methodological Answer :
- Nomenclature Compliance : Follow IUPAC guidelines for isotopic labeling (e.g., "-d3" suffix for three deuterium atoms) and report exact positions (e.g., methyl ester-CD) .
- Data Tables : Include columns for isotopic purity (atom% D), analytical method (e.g., HRMS), and batch ID in supplementary materials. Use tools like SDMS (Scientific Data Management Systems) for metadata organization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
